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molecular formula C3H7NO B8437883 Azetidinol

Azetidinol

Cat. No. B8437883
M. Wt: 73.09 g/mol
InChI Key: ZQQSYPZAPHRXRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05095014

Procedure details

A mixture of 48 g (0.2 mole) of 1-(diphenylmethyl)-3-azetidinol and 22 g (0.22 mole) of triethylamine in 800 mL of toluene was stirred in a tap water bath while 27.5 g (0.22 mole) of methanesulfonyl chloride was added dropwise and stirring was continued for 18 h. The reaction mixture was treated with 400 mL of isopropyl ether then filtered. The filter cake was washed with 2×150 mL of 50/50 isopropyl ether and toluene. The combined filtrates were treated with 32.6 g (0.2 mole) of 3,4-dichlorophenol, 100 mg of tetra-n-butylammonium bromide and 24 g (0.6 mole) of sodium hydroxide in 100 mL of water. This mixture was stirred vigorously at reflux for 16 h. The basic aqueous portion was separated and the organic portion washed with water, dried over magnesium sulfate then concentrated to a solid residue, 74.5 g. Several recrystallizations from ethanol-water gave a product which was contaminated with starting azetidinol. Therefore, the material (57.4 g) was dissolved in toluene and treated with silica gel. After stirring for 6 h, the silica gel was removed by filtration and washed with 50/50 ethyl acetate and toluene. The filtrates were concentrated to yield 45.9 g (59.7%) of pure product. A sample for elemental analysis was recrystallized from 190 ethanol, mp. 114°-115° C.
Quantity
48 g
Type
reactant
Reaction Step One
Quantity
22 g
Type
reactant
Reaction Step One
Quantity
800 mL
Type
solvent
Reaction Step One
Quantity
27.5 g
Type
reactant
Reaction Step Two
Quantity
400 mL
Type
reactant
Reaction Step Three
Quantity
32.6 g
Type
reactant
Reaction Step Four
Quantity
24 g
Type
reactant
Reaction Step Four
Quantity
100 mg
Type
catalyst
Reaction Step Four
Name
Quantity
100 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
material
Quantity
57.4 g
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Yield
59.7%

Identifiers

REACTION_CXSMILES
[C:1]1([CH:7]([C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=2)[N:8]2[CH2:11][CH:10]([OH:12])[CH2:9]2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.C(N(CC)CC)C.CS(Cl)(=O)=O.C(OC(C)C)(C)C.[Cl:38][C:39]1[CH:40]=[C:41](O)[CH:42]=[CH:43][C:44]=1[Cl:45].[OH-].[Na+].N1(O)CCC1>C1(C)C=CC=CC=1.[Br-].C([N+](CCCC)(CCCC)CCCC)CCC.O>[Cl:38][C:39]1[CH:40]=[C:41]([CH:42]=[CH:43][C:44]=1[Cl:45])[O:12][CH:10]1[CH2:11][N:8]([CH:7]([C:1]2[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=2)[C:13]2[CH:14]=[CH:15][CH:16]=[CH:17][CH:18]=2)[CH2:9]1 |f:5.6,9.10|

Inputs

Step One
Name
Quantity
48 g
Type
reactant
Smiles
C1(=CC=CC=C1)C(N1CC(C1)O)C1=CC=CC=C1
Name
Quantity
22 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
800 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
27.5 g
Type
reactant
Smiles
CS(=O)(=O)Cl
Step Three
Name
Quantity
400 mL
Type
reactant
Smiles
C(C)(C)OC(C)C
Step Four
Name
Quantity
32.6 g
Type
reactant
Smiles
ClC=1C=C(C=CC1Cl)O
Name
Quantity
24 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
100 mg
Type
catalyst
Smiles
[Br-].C(CCC)[N+](CCCC)(CCCC)CCCC
Name
Quantity
100 mL
Type
solvent
Smiles
O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1(CCC1)O
Step Six
Name
material
Quantity
57.4 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise
FILTRATION
Type
FILTRATION
Details
then filtered
WASH
Type
WASH
Details
The filter cake was washed with 2×150 mL of 50/50 isopropyl ether and toluene
STIRRING
Type
STIRRING
Details
This mixture was stirred vigorously
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 16 h
Duration
16 h
CUSTOM
Type
CUSTOM
Details
The basic aqueous portion was separated
WASH
Type
WASH
Details
the organic portion washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
then concentrated to a solid residue, 74.5 g
CUSTOM
Type
CUSTOM
Details
Several recrystallizations from ethanol-water
CUSTOM
Type
CUSTOM
Details
gave a product which
ADDITION
Type
ADDITION
Details
treated with silica gel
STIRRING
Type
STIRRING
Details
After stirring for 6 h
Duration
6 h
CUSTOM
Type
CUSTOM
Details
the silica gel was removed by filtration
WASH
Type
WASH
Details
washed with 50/50 ethyl acetate and toluene
CONCENTRATION
Type
CONCENTRATION
Details
The filtrates were concentrated

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
ClC=1C=C(OC2CN(C2)C(C2=CC=CC=C2)C2=CC=CC=C2)C=CC1Cl
Measurements
Type Value Analysis
AMOUNT: MASS 45.9 g
YIELD: PERCENTYIELD 59.7%
YIELD: CALCULATEDPERCENTYIELD 59.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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